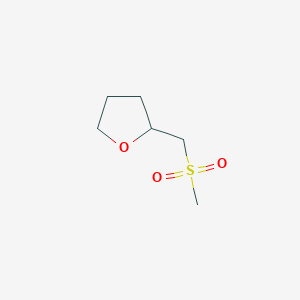

2-(methylsulfonylmethyl)oxolane

Description

2-(Methylsulfonylmethyl)oxolane is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a methylsulfonylmethyl group (-CH₂SO₂CH₃). Oxolane derivatives are known for diverse biological activities, including antimicrobial and redox-modulating properties, depending on their functional groups . The methylsulfonyl group is a strong electron-withdrawing moiety, likely influencing the compound’s stability, solubility, and interaction with biological targets.

Properties

CAS No. |

15396-31-3 |

|---|---|

Molecular Formula |

C6H12O3S |

Molecular Weight |

164.22 g/mol |

IUPAC Name |

2-(methylsulfonylmethyl)oxolane |

InChI |

InChI=1S/C6H12O3S/c1-10(7,8)5-6-3-2-4-9-6/h6H,2-5H2,1H3 |

InChI Key |

MYDGSIFTILDPNL-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CC1CCCO1 |

Canonical SMILES |

CS(=O)(=O)CC1CCCO1 |

Synonyms |

Methyl(oxolan-2-ylmethyl) sulfone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fondaparinux sodium is synthesized through a lengthy chemical process involving multiple steps. The synthesis starts from a simple disaccharide and involves elongation to a tetrasaccharide, followed by several additional steps to form the final pentasaccharide structure . The process includes chemoenzymatic synthesis, which is scalable and efficient .

Industrial Production Methods: In industrial settings, fondaparinux sodium is produced as a sterile solution for subcutaneous injection. The solution is clear and colorless to slightly yellow, with a pH between 5.0 and 8.0 . The final product is packaged in prefilled syringes with an automatic needle protection system .

Chemical Reactions Analysis

Types of Reactions: Fondaparinux sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is highly sulfated, which makes it prone to losing sulfo groups under certain conditions .

Common Reagents and Conditions: The synthesis of fondaparinux sodium involves the use of reagents such as sulfuric acid, sodium hydroxide, and various protective groups to ensure the stability of the intermediate compounds .

Major Products Formed: The major product formed from the synthesis of fondaparinux sodium is the pentasaccharide structure itself, which is the active pharmaceutical ingredient in Arixtra .

Scientific Research Applications

Fondaparinux sodium has a wide range of scientific research applications:

Mechanism of Action

Fondaparinux sodium exerts its anticoagulant effects by selectively inhibiting factor Xa through antithrombin III-mediated inhibition . This inhibition disrupts the blood clotting process, preventing the formation of thrombin and subsequent blood clots . The compound does not interact with platelets, which reduces the risk of certain side effects compared to other anticoagulants .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(Hydroxymethyl)oxolan-3-ol

- Substituent : Hydroxymethyl (-CH₂OH) and hydroxyl (-OH).

- Key Findings : Synthesized from 2-deoxy-D-ribose, this derivative and its ammonium salts demonstrated antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and pathogenic yeasts. Longer alkyl chains (e.g., dodecyl) enhanced efficacy, suggesting hydrophobic interactions are critical .

2-(Azidomethyl)oxolane

- Substituent : Azidomethyl (-CH₂N₃).

- Key Findings : This compound (purity: 95%, MW: 127.15) is highly reactive due to the azide group, making it useful in click chemistry or explosive applications .

2-(Phenylselanylmethyl)oxolane

- Substituent : Phenylselanylmethyl (-CH₂SePh).

- Key Findings : Palladium(II) complexes with this ligand exhibited antimicrobial and DNA-binding properties, attributed to selenium’s redox activity .

- Comparison : Sulfur in the sulfonyl group may provide different redox behavior compared to selenium, influencing toxicity and target selectivity.

Physicochemical Properties

Table 1: Comparative Data for Oxolane Derivatives

*Calculated based on C₆H₁₂O₃S.

†Calculated for C₅H₁₀O₃.

‡Calculated for C₁₁H₁₄OSe.

Stability and Reactivity Trends

- Sulfonyl vs. Hydroxyl/Azide : The sulfonyl group’s electron-withdrawing nature reduces nucleophilicity at the oxolane ring, enhancing chemical stability compared to hydroxyl or azide derivatives .

- Sulfur vs. Selenium : Sulfonyl groups lack the redox versatility of selenium but may reduce toxicity risks associated with heavy metals .

Research Implications and Gaps

While analogs like 2-(hydroxymethyl)oxolan-3-ol and 2-(phenylselanylmethyl)oxolane have demonstrated antimicrobial and coordination properties, this compound remains understudied. Future work should prioritize:

Synthesis and Characterization : Confirming purity, stereochemistry, and stability via NMR and MS (as done for hydroxyl derivatives ).

Biological Screening : Testing against bacterial and fungal strains to compare efficacy with ammonium salts and selenium complexes .

Solubility and Pharmacokinetics : Investigating the sulfonyl group’s impact on bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.